molecular formula C6H13NO2 B13733714 Carbamic acid, neopentyl ester CAS No. 3124-46-7

Carbamic acid, neopentyl ester

Cat. No.: B13733714
CAS No.: 3124-46-7
M. Wt: 131.17 g/mol
InChI Key: AFQYFVWMIRMBAE-UHFFFAOYSA-N
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Description

Carbamic acid, neopentyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The neopentyl ester of carbamic acid is particularly interesting due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, neopentyl ester can be synthesized through the reaction of neopentyl alcohol with carbamoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Neopentyl alcohol+Carbamoyl chlorideCarbamic acid, neopentyl ester+HCl\text{Neopentyl alcohol} + \text{Carbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} Neopentyl alcohol+Carbamoyl chloride→Carbamic acid, neopentyl ester+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Additionally, the use of catalysts and solvents can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, neopentyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of neopentyl alcohol and carbamic acid.

    Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidation products.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Neopentyl alcohol and carbamic acid.

    Oxidation: Various oxidized carbamate derivatives.

    Substitution: Different carbamate esters depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, neopentyl ester has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.

    Biology: Studied for its potential use in enzyme inhibition and as a model compound for understanding carbamate interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of carbamic acid, neopentyl ester involves its interaction with target molecules through the formation of carbamate bonds. These bonds can inhibit enzyme activity by modifying active site residues, leading to a decrease in enzyme function. The molecular targets often include enzymes with nucleophilic active sites, such as serine hydrolases.

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Uniqueness

Carbamic acid, neopentyl ester is unique due to its bulky neopentyl group, which imparts steric hindrance and affects its reactivity and stability. This makes it a valuable compound for specific applications where steric effects are crucial, such as in the design of enzyme inhibitors and protecting groups in organic synthesis.

Properties

CAS No.

3124-46-7

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2,2-dimethylpropyl carbamate

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3,(H2,7,8)

InChI Key

AFQYFVWMIRMBAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=O)N

Origin of Product

United States

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